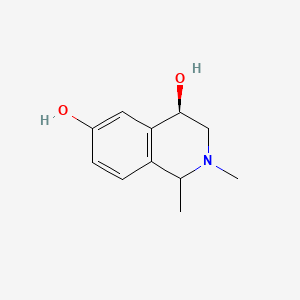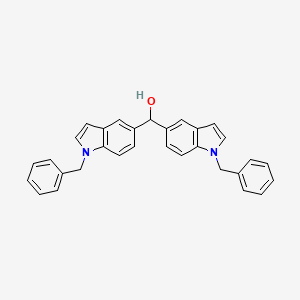
Bis(1-Benzyl-1H-indol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-Benzyl-1H-indol-5-yl)methanol: is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-Benzyl-1H-indol-5-yl)methanol typically involves the reaction of 1-benzyl-1H-indole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two indole units. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methanol linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Bis(1-Benzyl-1H-indol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The indole units can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of bis(1-benzyl-1H-indol-5-yl)ketone.
Reduction: Formation of bis(1-benzyl-1H-indol-5-yl)methane.
Substitution: Formation of halogenated or nitrated derivatives of the indole units.
科学的研究の応用
Chemistry: Bis(1-Benzyl-1H-indol-5-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including its ability to interact with various biological targets. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a compound of interest in drug discovery and development.
Medicine: Research has shown that indole derivatives can act as inhibitors of enzymes and receptors involved in various diseases. This compound may have potential as a therapeutic agent for conditions such as cancer, viral infections, and inflammatory diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of new materials with specific properties.
作用機序
The mechanism of action of Bis(1-Benzyl-1H-indol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.
類似化合物との比較
1-Benzyl-1H-indole: A simpler indole derivative with similar biological activities.
Bis(1H-indol-3-yl)methane: Another bis-indole compound with potential anticancer properties.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: An indole derivative with applications in plant biology.
Uniqueness: Bis(1-Benzyl-1H-indol-5-yl)methanol is unique due to its specific substitution pattern and the presence of a central methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C31H26N2O |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
bis(1-benzylindol-5-yl)methanol |
InChI |
InChI=1S/C31H26N2O/c34-31(27-11-13-29-25(19-27)15-17-32(29)21-23-7-3-1-4-8-23)28-12-14-30-26(20-28)16-18-33(30)22-24-9-5-2-6-10-24/h1-20,31,34H,21-22H2 |
InChIキー |
LSSVQTNFNPMHNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(C4=CC5=C(C=C4)N(C=C5)CC6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


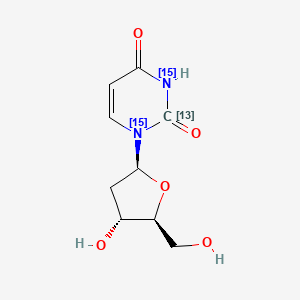
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)

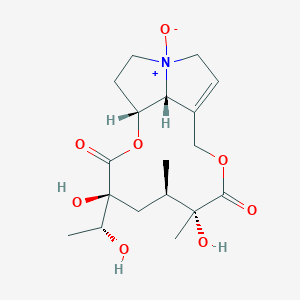
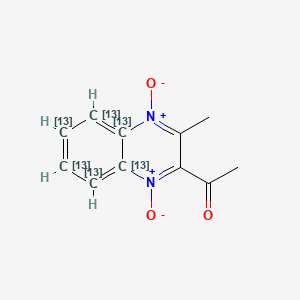

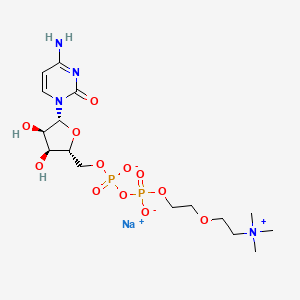
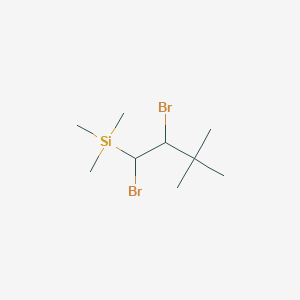

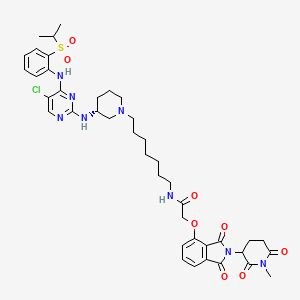

![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)

